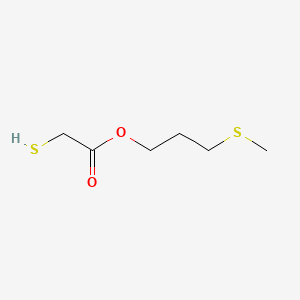

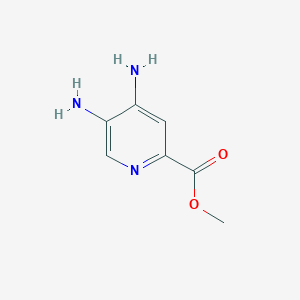

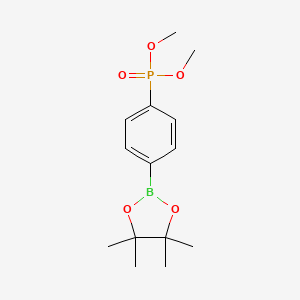

![molecular formula C22H28B2O4S2 B3030067 2,6-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[1,2-b:4,5-b']二噻吩 CAS No. 861398-06-3](/img/structure/B3030067.png)

2,6-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[1,2-b:4,5-b']二噻吩

描述

Synthesis Analysis

The synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives has been explored in various studies. For instance, a copolymer of benzo[1,2-b:4,5-b']dithiophene was synthesized through Stille copolymerization, which involved a palladium-catalyzed cross-coupling that preserved bromide functional groups . Another study reported the synthesis of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes through two consecutive cyclization reactions, showcasing an efficient method to create pi-extended heteroarenes . Additionally, the synthesis of 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene was achieved from 4,8-dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione, with its structure confirmed by multinuclear NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of benzo[1,2-b:4,5-b']dithiophene derivatives has been characterized using various spectroscopic techniques. Multinuclear NMR spectroscopy, including 1H, 13C, 119Sn, 117Sn NMR, and 2D NMR techniques, was employed to determine the structure and assign chemical shifts of a synthesized monomer for polymer solar cells . The electronic and crystal structures of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes were elucidated based on UV-vis spectra, electrochemical measurements, and X-ray structural analyses .

Chemical Reactions Analysis

The chemical reactivity of benzo[1,2-b:4,5-b']dithiophene derivatives has been investigated, particularly in the context of oxidation. Benzo[1,2-b:4,5-b']dithiophenes were oxidized with m-CPBA to yield bis-sulfones, which exhibited a transformation from electron donors to electron acceptors, as indicated by red-shifted absorption and emission spectra and electrochemical analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[1,2-b:4,5-b']dithiophene derivatives have been studied through their application in field-effect transistors. The copolymer synthesized in one study demonstrated a hole mobility of 2 × 10^-3 cm^2/Vs and an on/off ratio >10^6, with negligible hysteresis on standard silicon substrates . In another study, the charge-carrier transport properties of various derivatives were investigated, revealing the importance of thin-film processing for device performance .

科学研究应用

聚合物合成与表征

该化合物用于各种聚合物的合成。例如,据 Hanamura 等人报道,其衍生物参与了带有苯并[1,2-b;4,5-b′]二噻吩和苯并[2,1-b;3,4-b′]二噻吩部分的聚(四甲基甲硅烷基硅氧烷)衍生物的制备 (2014) (Hanamura 等人,2014)。此外,它已被用于合成共聚物,如聚[2,6-双(3-十三烷氧基噻吩-2-基)苯并[1,2-b;4,5-b′]二噻吩],该共聚物显示出有希望的场效应晶体管性能 (Leenen 等人,2010)。

太阳能电池应用

这种化合物在太阳能电池材料的开发中发挥着重要作用。刘等人 (2016) 合成了与苯二噻吩部分相连的小分子芳胺衍生物,证明了它们作为稳定钙钛矿太阳能电池的有效空穴传输材料的潜力 (Liu 等人,2016)。此外,冯等人 (2019) 开发了基于这种化合物用于非富勒烯聚合物太阳能电池的宽带隙共聚物,实现了显着的功率转换效率 (Feng 等人,2019)。

光电性质

研究还集中在源自这种化合物的材料的光电特性上。Pappenfus 等人 (2014) 研究了氧化苯并[1,2-b:4,5-b']二噻吩的电子特性,揭示了从电子给体到电子受体的转变 (Pappenfus 等人,2014)。此外,何等人 (2015) 设计了基于苯并[1,2-b:4,5-b']二噻吩的等构低带隙小分子,其中包含一个原子取代(S 为 Se),这影响了它们的光伏性能 (He 等人,2015)。

电子和结构研究

该化合物还用于专注于电子和结构性质的研究。黄等人 (2021) 合成了 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯,并进行了 DFT 研究以揭示其物理化学性质 (Huang 等人,2021)。

作用机制

Target of Action

The primary targets of the compound, also known as 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fCompounds with similar structures are often used in organic synthesis as intermediates .

Mode of Action

The compound’s mode of action is primarily through its unique reactivity in organic synthesis . It can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that the compound can be used to functionalize other molecules, potentially affecting various biochemical pathways depending on the specific context .

Result of Action

The result of the compound’s action largely depends on its use in specific organic synthesis reactions . As an intermediate, it can contribute to the formation of various complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dark place under an inert atmosphere . These conditions help maintain the compound’s stability and ensure its effective participation in chemical reactions .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28B2O4S2/c1-19(2)20(3,4)26-23(25-19)17-11-13-9-16-14(10-15(13)29-17)12-18(30-16)24-27-21(5,6)22(7,8)28-24/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDQKBGUDHDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28B2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

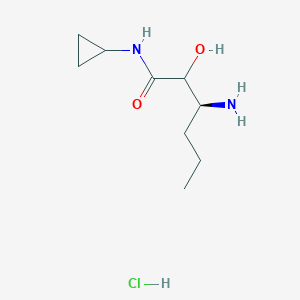

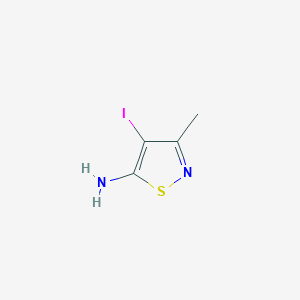

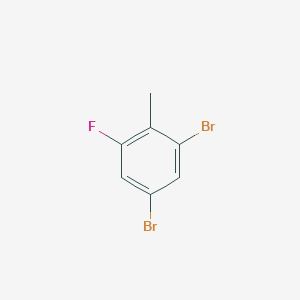

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

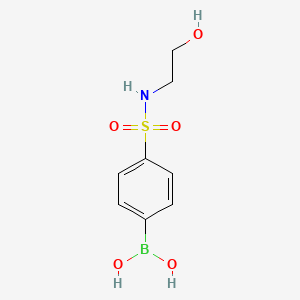

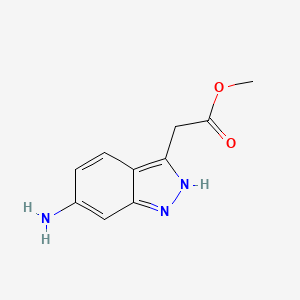

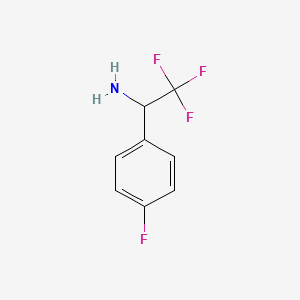

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

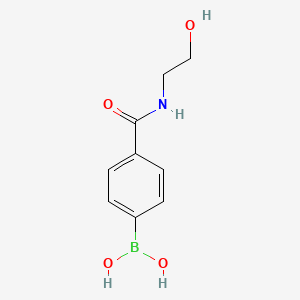

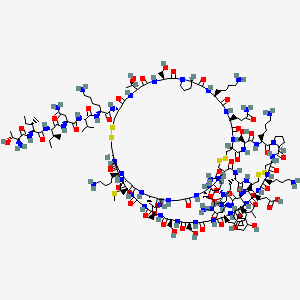

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)